molecular formula C17H16N2O4S2 B15173936 Methanone, [4-amino-2-(3-thienyl)-5-thiazolyl](3,4,5-trimethoxyphenyl)-

Methanone, [4-amino-2-(3-thienyl)-5-thiazolyl](3,4,5-trimethoxyphenyl)-

Cat. No.: B15173936
M. Wt: 376.5 g/mol
InChI Key: GBHRUDHWUPTKOY-UHFFFAOYSA-N
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Description

Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- is a complex organic compound that features a unique combination of thiazole, thiophene, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- typically involves the formation of the thiazole and thiophene rings followed by their functionalization and coupling with the trimethoxyphenyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- has a wide range of scientific research applications:

Biological Activity

Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- can be represented by the following molecular formula:

  • Molecular Formula : C16H16N2O3S2
  • Molecular Weight : 348.43 g/mol

Biological Activity Overview

The biological activities associated with thiazole derivatives include:

  • Antimicrobial Activity : Many thiazole compounds exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity : Thiazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • Anti-inflammatory Effects : Some compounds in this category have shown promise in reducing inflammation.

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of thiazole demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • A study reported that certain thiazole compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against these bacteria .
  • Fungal Activity : The compound displayed antifungal activity against strains such as Candida albicans with MIC values comparable to standard antifungal agents .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .
  • Case Studies : Research involving derivatives similar to Methanone has shown significant cytotoxic effects against different cancer cell lines, indicating potential therapeutic applications.

Anti-inflammatory Properties

Thiazoles are also recognized for their anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : Certain studies suggest that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli, and C. albicans
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

(4-amino-2-thiophen-3-yl-1,3-thiazol-5-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H16N2O4S2/c1-21-11-6-10(7-12(22-2)14(11)23-3)13(20)15-16(18)19-17(25-15)9-4-5-24-8-9/h4-8H,18H2,1-3H3

InChI Key

GBHRUDHWUPTKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(N=C(S2)C3=CSC=C3)N

Origin of Product

United States

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